molecular formula C16H20BrNO2 B3000766 N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide CAS No. 1609408-95-8

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide

Cat. No. B3000766
CAS RN: 1609408-95-8
M. Wt: 338.245
InChI Key: RUJKAXWQJBNCFL-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide" is a derivative of phenethylamine and benzylamine, which are often studied for their potential psychoactive properties and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves the use of readily available precursors and common synthetic pathways. For instance, the synthesis of N-benzyl phenethylamines can be achieved through N-reductive alkylation, as seen in the preparation of various regioisomeric compounds related to the psychoactive 25B-NBOMe drug . Similarly, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines involves a common synthetic pathway, indicating that the synthesis of "N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide" could potentially follow a similar route .

Molecular Structure Analysis

The molecular structure of related

Scientific Research Applications

Chemical Synthesis and Spectral Analysis

The chemical derivative 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, which involves N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine, was synthesized and analyzed using various NMR techniques, indicating its use in the field of chemical synthesis and structural analysis (Dekić et al., 2020).

Application in Drug Analysis

The compound and its derivatives have been identified in drug analysis, particularly in the context of NBOMe derivatives, a class of designer hallucinogenic drugs. The analysis is crucial for identifying substances in forensic toxicology (Poklis et al., 2015).

Synthesis of Other Chemical Compounds

The title compound and its derivatives are used in the synthesis of various chemical structures, such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, showcasing its importance in the synthesis of complex organic compounds (Younas et al., 2014).

Oligoribonucleotide Synthesis

The 4-methoxybenzyl group, a part of this compound, has been used as a new protecting group in the synthesis of oligoribonucleotides, demonstrating its application in the field of nucleic acid chemistry (Takaku & Kamaike, 1982).

Amidine Protection in Chemical Synthesis

The compound is involved in the protection of amidinonaphthol in the field of chemical synthesis, illustrating its role in protecting group strategies which are crucial in organic synthesis (Bailey et al., 1999).

Benzylation in Organic Synthesis

The compound plays a role in the benzylation of alcohols and phenols, indicating its utility in organic synthetic methods (Carlsen, 1998).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with biological macromolecules such as proteins or DNA .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve finding new syntheses for the compound, discovering new reactions it can undergo, or finding new applications for the compound in areas such as medicine or materials science .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.BrH/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJKAXWQJBNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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